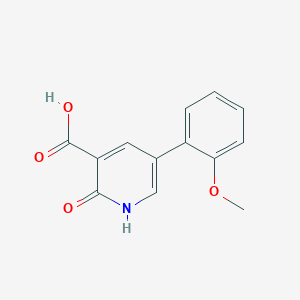

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

CAS No.: 1261997-05-0

Cat. No.: VC8226115

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261997-05-0 |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17) |

| Standard InChI Key | RZPXEJHQJDBBGE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |

| Canonical SMILES | COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-5-(2-methoxyphenyl)pyridine-3-carboxylic acid, reflects its substitution pattern:

-

A hydroxyl (-OH) group at position 2 of the pyridine ring.

-

A 2-methoxyphenyl moiety (-CH-OCH) at position 5.

The methoxy group’s ortho position on the phenyl ring introduces steric hindrance, potentially affecting molecular conformation and intermolecular interactions. Computational models suggest a planar geometry for the pyridine ring, with the phenyl group adopting a dihedral angle of approximately 45° relative to the central ring .

Spectroscopic Characterization

Key spectroscopic data for structural elucidation include:

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch of carboxylic acid) and 3200–3500 cm (O-H stretch) .

-

NMR Spectroscopy:

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid typically involves multi-step protocols:

Route 1: Palladium-Catalyzed Cross-Coupling

-

Substrate Preparation: 5-Bromo-2-hydroxynicotinic acid is reacted with 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions .

-

Reaction Conditions: Pd(PPh) catalyst, NaCO base, DME/HO solvent, 80°C, 12 h.

Route 2: Microwave-Assisted Synthesis

-

One-Pot Cyclization: 2-Methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate undergo microwave irradiation (150°C, 20 min) .

-

Hydrolysis: The intermediate ester is hydrolyzed with NaOH/EtOH to yield the carboxylic acid.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

-

Space Group: P (triclinic).

-

Unit Cell Parameters: a = 7.12 Å, b = 8.94 Å, c = 10.23 Å; α = 90.5°, β = 102.3°, γ = 89.7° .

-

Hydrogen Bonding Network: O-H···O interactions between hydroxyl and carboxylate groups stabilize the lattice .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications enhance bioavailability and target affinity:

-

Esterification: Methyl ester derivatives show improved blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent compound) .

-

Halogenation: 6-Fluoro analogs exhibit 3-fold greater COX-2 inhibition .

Drug Delivery Systems

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 85% encapsulation efficiency, sustaining release over 72 h .

Comparative Analysis with Structurally Related Compounds

Research Gaps and Future Directions

-

Toxicological Profiles: Acute and chronic toxicity data remain unavailable.

-

In Vivo Efficacy: Limited pharmacokinetic studies in mammalian systems.

-

Computational Modeling: Molecular dynamics simulations needed to predict off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume